2-クロロフェニル亜鉛ヨージド

概要

説明

2-Chlorophenylzinc iodide is an organozinc compound . It is used as a reactant in Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides using nickel or palladium catalysts . It can also be utilized as a reactant to prepare arylmethanes via rhodium-catalyzed cross-coupling reaction with methyl halides .

Synthesis Analysis

The synthesis of 2-Chlorophenylzinc iodide involves a reaction with water in further solvent(s). The byproducts of this reaction are C6H5Cl . The reaction conditions include sonication, the use of 2 equivalents of Zn powder, and a temperature of 30 °C. Ultrasound is applied for 8 hours .Molecular Structure Analysis

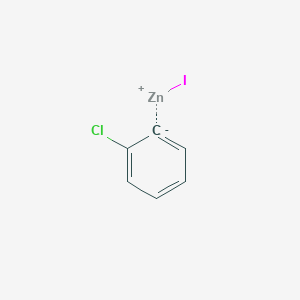

The molecular formula of 2-Chlorophenylzinc iodide is ClC6H4ZnI . Its molecular weight is 303.84 .Chemical Reactions Analysis

2-Chlorophenylzinc iodide can be used to prepare arylmethanes via a rhodium-catalyzed cross-coupling reaction with methyl halides . It can also be used to prepare (2-chlorobenzyl)trimethylsilane by a Rh-catalyzed cross-coupling reaction with (iodomethyl)trimethylsilane .Physical and Chemical Properties Analysis

2-Chlorophenylzinc iodide has a density of 0.973 g/mL at 25 °C . It is stored at a temperature of 2-8°C .科学的研究の応用

根岸カップリング反応

2-クロロフェニル亜鉛ヨージドは、有機亜鉛化合物であり、ニッケルまたはパラジウム触媒を用いて有機ハロゲン化物と反応させることで、根岸カップリング反応において炭素-炭素結合を構築するために反応剤として使用することができます .

アリールメタンの合成

この化合物は、メチルハロゲン化物とのロジウム触媒クロスカップリング反応によってアリールメタンを調製するために反応剤として使用することができます .

(2-クロロベンジル)トリメチルシランの調製

2-クロロフェニル亜鉛ヨージドは、(ヨードメチル)トリメチルシランとのRh触媒クロスカップリング反応によって(2-クロロベンジル)トリメチルシランの調製に使用することができます .

ジクロロビフェニルの合成

また、N-クロロスクシンイミド(NCS)またはO2を酸化剤として用いたパラジウム触媒による酸化ホモカップリング反応によってジクロロビフェニルを合成するためにも使用することができます .

色素増感太陽電池

再生可能エネルギーの分野では、2-クロロフェニル亜鉛ヨージドは、色素増感太陽電池用の二価ヨウ化物材料の合成と応用に使用されてきました .

超分子集合体の時間プログラミング

この化合物のヨウ素時計特性は、特に超分子集合体の時間プログラミングのために、材料科学にとって未開発の機会を提供しています .

ゾル-ゲル転移

Safety and Hazards

2-Chlorophenylzinc iodide is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用機序

Target of Action

2-Chlorophenylzinc iodide is an organozinc compound . Its primary targets are organic halides . These organic halides are used in various chemical reactions, and their interaction with 2-Chlorophenylzinc iodide can lead to the formation of new carbon-carbon bonds .

Mode of Action

The compound interacts with its targets (organic halides) in a process known as the Negishi cross-coupling reaction . This reaction is catalyzed by nickel or palladium catalysts . The result of this interaction is the construction of carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by 2-Chlorophenylzinc iodide is the Negishi cross-coupling reaction . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this pathway include the synthesis of arylmethanes via rhodium-catalyzed cross-coupling reaction with methyl halides .

Result of Action

The primary result of 2-Chlorophenylzinc iodide’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including arylmethanes . Additionally, it can be utilized as a reactant to prepare dichloro biphenyl by palladium catalyzed oxidative homocoupling reaction .

Action Environment

The action, efficacy, and stability of 2-Chlorophenylzinc iodide can be influenced by various environmental factors. For instance, the compound is sensitive to air and light . Therefore, it should be stored in a dry, cool place away from light . Furthermore, the presence of nickel or palladium catalysts is crucial for the Negishi cross-coupling reaction .

生化学分析

Biochemical Properties

2-Chlorophenylzinc iodide plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with organic halides in the presence of nickel or palladium catalysts . The nature of these interactions involves the transfer of the phenyl group from the organozinc compound to the organic halide, facilitating the formation of new carbon-carbon bonds.

Molecular Mechanism

The molecular mechanism of 2-Chlorophenylzinc iodide primarily involves its role in Negishi cross-coupling reactions. In these reactions, 2-Chlorophenylzinc iodide acts as a nucleophile, attacking the organic halide in the presence of a nickel or palladium catalyst . This leads to the formation of a new carbon-carbon bond and the release of zinc iodide.

Metabolic Pathways

Organozinc compounds are typically involved in various organic reactions, including Negishi cross-coupling reactions . These reactions can be considered part of the compound’s metabolic pathway.

特性

IUPAC Name |

chlorobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTCIUUTIPRDJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)Cl.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)